molecular formula C10H6ClNO3 B1588240 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid CAS No. 86209-35-0

6-Chloro-2-hydroxy-quinoline-3-carboxylic acid

Cat. No.: B1588240
CAS No.: 86209-35-0
M. Wt: 223.61 g/mol
InChI Key: XCWIXLMCHFBXLT-UHFFFAOYSA-N
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Description

6-Chloro-2-hydroxy-quinoline-3-carboxylic acid is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by the presence of a chlorine atom at the 6th position, a hydroxyl group at the 2nd position, and a carboxylic acid group at the 3rd position on the quinoline ring. The quinoline scaffold is known for its diverse biological activities and is widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-chloroaniline and ethyl acetoacetate.

    Cyclization: The key step involves the cyclization of these starting materials to form the quinoline ring.

    Functional Group Transformation:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions to maximize yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-hydroxy-quinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-2-hydroxy-quinoline-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-hydroxy-quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carboxylic acid groups enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

6-chloro-2-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWIXLMCHFBXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424685
Record name 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86209-35-0
Record name 6-Chloro-2-hydroxy-quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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